(5Z)-3-methyl-5-({3-[2-methyl-5-(propan-2-yl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-METHYL-5-({3-[2-METHYL-5-(PROPAN-2-YL)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a pyrazole ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-METHYL-5-({3-[2-METHYL-5-(PROPAN-2-YL)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles and thiazolidinones, which undergo condensation reactions under controlled conditions. The reaction conditions may include the use of catalysts, specific solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for efficiency and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques. The goal is to produce large quantities of the compound while maintaining high standards of quality and consistency.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-METHYL-5-({3-[2-METHYL-5-(PROPAN-2-YL)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(5Z)-3-METHYL-5-({3-[2-METHYL-5-(PROPAN-2-YL)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-3-METHYL-5-({3-[2-METHYL-5-(PROPAN-2-YL)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(5Z)-3-METHYL-5-({3-[2-METHYL-5-(PROPAN-2-YL)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: shares structural similarities with other thiazolidinone and pyrazole derivatives.
Thiazolidinediones: These compounds are known for their antidiabetic properties and share the thiazolidinone ring structure.
Pyrazole Derivatives: These compounds are widely studied for their diverse biological activities.
Uniqueness
The uniqueness of (5Z)-3-METHYL-5-({3-[2-METHYL-5-(PROPAN-2-YL)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H23N3OS2 |
---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
(5Z)-3-methyl-5-[[3-(2-methyl-5-propan-2-ylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H23N3OS2/c1-15(2)17-11-10-16(3)20(12-17)22-18(13-21-23(28)26(4)24(29)30-21)14-27(25-22)19-8-6-5-7-9-19/h5-15H,1-4H3/b21-13- |
InChI Key |
WOXCKSZFIPNRNQ-BKUYFWCQSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(C)C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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